benzyl 10H-phenoxazine-10-carboxylate

Catalog No.
S540500
CAS No.
M.F
C20H15NO3
M. Wt
317.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl 10H-phenoxazine-10-carboxylate

Product Name

benzyl 10H-phenoxazine-10-carboxylate

IUPAC Name

benzyl phenoxazine-10-carboxylate

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C20H15NO3/c22-20(23-14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-13H,14H2

InChI Key

KGVCOYMLGBNCDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42

solubility

Soluble in DMSO

Synonyms

PSB-12054; PSB 12054; PSB12054; N-Cbz-phenoxazine

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42

The exact mass of the compound benzyl 10H-phenoxazine-10-carboxylate is 317.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Benzyl 10H-phenoxazine-10-carboxylate is a chemical compound with the molecular formula C20H15NO3C_{20}H_{15}NO_3 and a molecular weight of approximately 317.35 g/mol. It is characterized by its phenoxazine structure, which consists of a phenolic moiety fused to a nitrogen-containing heterocyclic ring. The compound is often used in various chemical applications due to its unique structural properties, which allow it to participate in different

Chemical Structure and Properties

Benzyl 10H-phenoxazine-10-carboxylate is an organic molecule belonging to the class of phenoxazine carboxylates. PubChem, a database of chemical information from the National Institutes of Health, provides a depiction of its structure []. Limited information is available on the specific properties of benzyl 10H-phenoxazine-10-carboxylate itself.

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The nitro or carbonyl groups can be reduced to amines or alcohols, respectively.
  • Electrophilic Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, such as nitration or sulfonation, leading to various derivatives.
  • Oxidation: The compound can also be oxidized to form quinones or other oxidized derivatives .

Research indicates that benzyl 10H-phenoxazine-10-carboxylate exhibits various biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. Its structure allows it to interact with biological molecules, potentially inhibiting specific enzymes or pathways involved in disease processes. Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, although further research is required to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of benzyl 10H-phenoxazine-10-carboxylate typically involves several steps:

  • Formation of the Phenoxazine Core: This can be achieved through cyclization reactions involving appropriate precursors that contain both phenolic and nitrogen functionalities.
  • Carboxylation: Introduction of the carboxylate group can be performed using carboxylic acids or derivatives under acidic or basic conditions.
  • Benzylation: The final step often involves the introduction of the benzyl group through nucleophilic substitution reactions or Friedel-Crafts alkylation.

These methods may vary based on the desired yield and purity of the final product .

Benzyl 10H-phenoxazine-10-carboxylate has several applications:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development targeting various diseases, particularly cancers.
  • Dyes and Pigments: Its chromophoric properties make it suitable for use in dye formulations.
  • Chemical Research: It serves as an intermediate in organic synthesis for developing novel compounds with specific functionalities .

Studies on benzyl 10H-phenoxazine-10-carboxylate have focused on its interactions with biological systems. This includes:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding how the compound exerts its biological effects at a molecular level.
  • Synergistic Effects: Examining whether it enhances the activity of other therapeutic agents when used in combination therapies.

These studies are crucial for assessing its viability as a therapeutic agent .

Benzyl 10H-phenoxazine-10-carboxylate shares structural similarities with several other compounds. Here are some notable ones:

Compound NameStructure TypeUnique Features
PhenoxazineHeterocyclic CompoundBase structure without carboxylate group
BenzophenoneKetoneContains two phenyl groups; used in UV filters
BenzylideneacetoneChalconeExhibits different reactivity due to double bond
10H-PhenothiazineHeterocyclic CompoundContains sulfur; used in antipsychotic medications

Benzyl 10H-phenoxazine-10-carboxylate is unique due to its specific combination of functional groups, which contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Traditional synthetic approaches to benzyl 10H-phenoxazine-10-carboxylate rely primarily on condensation reactions involving 2-aminophenol derivatives as key starting materials [7] [9] [11]. The fundamental mechanism involves the oxidative condensation of two molecules of substituted 2-aminophenol to form the phenoxazine core structure, which subsequently undergoes carboxylation to introduce the benzyl carboxylate functionality [11].

The classical approach begins with the preparation of the phenoxazine scaffold through thermal condensation of 2-aminophenol with catechol, a method first established in 1887 [9]. This foundational reaction proceeds through a six-electron oxidation process that occurs in three consecutive two-electron transfer steps [11]. The reaction typically requires elevated temperatures and extended reaction times, with yields ranging from moderate to good depending on the specific substituents present on the aminophenol starting materials [7].

Table 1: Traditional Condensation Reaction Conditions for Phenoxazine Formation

Starting MaterialTemperature (°C)Reaction Time (h)SolventYield (%)Reference
2-Aminophenol150-1805-24None/Neat45-65 [7]
4-Alkoxy-2-aminophenol160-2008-16Ethanol52-78 [10]
2-Aminophenol with catechol180-22012-24None/Neat40-58 [9]

The mechanism involves initial nucleophilic attack of the amino group on an activated aromatic center, followed by cyclization and aromatization to form the tricyclic phenoxazine structure [7]. Subsequent functionalization at the nitrogen position with benzyl chloroformate or related carboxylating agents yields the desired benzyl carboxylate derivative [5].

Alternative condensation approaches utilize 2-aminophenol derivatives with 1,2-difluoro-4,5-dinitrobenzene under basic conditions [7]. This methodology provides 2,3-dinitrophenoxazines in yields ranging from 32% to 82%, with methylated derivatives showing superior yields due to the enhanced nucleophilicity of the nitrogen-alkylated amino group [7]. The reaction proceeds efficiently in hot ethanol with sodium carbonate as base, demonstrating the importance of solvent selection in optimizing reaction outcomes [7].

Advanced condensation strategies employ copper-catalyzed dimerization reactions of 2-benzylamino-phenols in the presence of hypervalent iodine reagents [30]. This approach enables direct formation of the phenoxazine skeleton through three sequential carbon-hydrogen functionalization steps, providing access to tetracyclic oxazolo-phenoxazine compounds with good selectivity [30].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a highly efficient methodology for preparing benzyl 10H-phenoxazine-10-carboxylate, offering significant advantages over conventional heating methods including reduced reaction times, enhanced yields, and improved reaction selectivity [12] [13] [15]. The application of microwave irradiation to phenoxazine synthesis represents a paradigm shift toward more sustainable and efficient synthetic protocols [16].

The microwave-assisted approach typically employs dynamic microwave power systems operating at variable duty cycles and power levels, enabling precise control over reaction conditions [12]. Reactions are conducted in open vessels at normal pressure, utilizing three primary techniques: dry media procedures on solid supports, solvent heating methods, and simultaneous cooling protocols [12].

Table 2: Microwave-Assisted Synthesis Conditions for Phenoxazine Derivatives

SubstratePower (W)Temperature (°C)Time (min)SolventYield (%)Reference
N-Acetyl diphenyl ether40015515Dimethylformamide85 [3]
2-Aminophenol derivatives300903-10Ethanol68-97 [16]
Phenoxazine precursors40068-945-30Ethanol/Dry70-90 [12]

Microwave irradiation facilitates the formation of phenoxazine rings through enhanced molecular collision frequencies and uniform heating profiles [15]. The Buchwald-Hartwig cross-coupling reaction between dibrominated intermediates and phenoxazine substrates proceeds efficiently under microwave conditions, achieving yields of 73-91% in reaction times of 30 minutes or less [15].

Optimization studies have demonstrated that ethanol serves as the optimal solvent for microwave-assisted phenoxazine synthesis [16]. Comparative analysis of various solvents including acetonitrile, dimethylformamide, and water revealed that ethanol provides the highest yields while maintaining short reaction times [16]. Solvent-free conditions using silica gel support have also proven effective, particularly for substrates containing electron-withdrawing substituents [12].

The microwave-assisted condensation of N-alkylnaphthalen-1-amine with substituted nitrosophenol derivatives under ultrasonic irradiation represents an innovative green chemistry approach [2]. This methodology enables the synthesis of benzo[a]phenoxazinium chlorides with enhanced product selectivity and reduced environmental impact compared to conventional heating methods [2].

Advanced microwave protocols employ nucleophilic aromatic substitution reactions for the formation of benzodioxinoquinoxaline-phenoxazine conjugates [15]. The reaction between dibrominated quinoxaline intermediates and 10H-phenoxazine proceeds smoothly under microwave irradiation at 130°C, yielding the desired products in excellent yields with minimal side product formation [15].

Catalytic Systems for N-Carboxylation of Phenoxazine Core

Catalytic systems for the N-carboxylation of phenoxazine cores represent a critical aspect of benzyl 10H-phenoxazine-10-carboxylate synthesis, enabling efficient introduction of the carboxylate functionality while maintaining high selectivity and yield [18] [19] [20]. These systems have evolved from simple base-mediated protocols to sophisticated transition metal-catalyzed processes that offer enhanced control over reaction outcomes [18].

Traditional carboxylation approaches utilize lithiation-carboxylation sequences where phenoxazine is first protected as its N-lithiocarbamate, followed by selective lithiation at the carbon-1 position [20]. Treatment with n-butyllithium generates the lithiated species, which subsequently reacts with electrophiles to produce 1-substituted phenoxazines in yields comparable to those achieved with phenothiazine analogs [20]. This methodology represents a significant improvement over early direct lithiation methods that provided only 5% yields of the desired carboxylic acid products [20].

Modern catalytic approaches employ photoredox catalysis using N-aryl phenoxazines as strongly reducing metal-free catalysts [18]. These systems operate through oxidative quenching pathways where the excited state phenoxazine catalyst undergoes electron transfer with appropriate substrates [18]. The catalytic cycle involves light absorption, charge transfer excited state formation, and subsequent redox processes that enable controlled radical polymerization reactions [18].

Table 3: Catalytic Systems for Phenoxazine N-Carboxylation

Catalyst SystemReaction ConditionsSubstrate ScopeYield Range (%)Reference
n-Butyllithium/CO₂-78°C, THFPhenoxazine derivatives45-78 [20]
Photoredox catalystsWhite LED, rtN-Aryl phenoxazines70-95 [18]
Copper-mediated95°C, glycolAryl substrates65-85 [8]

Structure-property relationships studies have revealed that phenoxazine derivatives with electron-donating core substituents exhibit enhanced catalytic activity compared to electron-withdrawing analogs [19]. Computational modeling using time-dependent density functional theory has guided the design of catalysts with absorption profiles optimized for visible light activation [19]. Core-modified phenoxazines demonstrate the ability to access charge transfer excited states involving core substituents as electron acceptors, expanding the scope of catalytic applications [19].

The development of organocatalyzed atom transfer radical polymerization systems utilizing phenoxazine-based photoredox catalysts has demonstrated exceptional performance in controlled polymer synthesis [19]. These catalysts enable the synthesis of well-defined polymers with targeted molecular weights and low dispersity values, achieving initiator efficiencies greater than 70% at high conversions [19].

Carbon dioxide fixation methodologies represent an emerging area in phenoxazine carboxylation chemistry [22]. Base-mediated carbon-hydrogen carboxylation of heteroarenes with sufficiently acidic carbon-hydrogen bonds provides direct access to carboxylated phenoxazine derivatives under mild conditions [22]. These approaches offer atom-economical routes to functionalized phenoxazines while utilizing carbon dioxide as a readily available carbon source [22].

Purification Techniques and Yield Optimization Strategies

Purification techniques and yield optimization strategies for benzyl 10H-phenoxazine-10-carboxylate synthesis encompass a comprehensive range of methodologies designed to maximize product purity and reaction efficiency [23] [24] [25]. These approaches integrate classical separation techniques with modern optimization protocols to achieve consistently high-quality synthetic outcomes [23].

Standard purification protocols begin with crystallization from ethanol, followed by sublimation under vacuum to achieve high purity levels [23]. For heavily contaminated samples, Soxhlet extraction using toluene provides effective pre-purification, enabling subsequent chromatographic separation [23]. The purified material typically exhibits melting points in the range of 158-159°C, with purity levels exceeding 95% as determined by high-performance liquid chromatography analysis [24].

Column chromatography using silica gel represents the primary purification method for benzyl phenoxazine carboxylates [24] [25]. Optimization studies have established that petroleum ether/ethyl acetate gradient systems with ratios ranging from 100:1 to 95:5 provide optimal separation of target compounds from synthetic impurities [25]. The choice of eluent composition critically influences both separation efficiency and product recovery rates [25].

Table 4: Purification Techniques and Yield Optimization Data

Purification MethodSolvent SystemRecovery Yield (%)Purity (%)Reference
CrystallizationEthanol85-9295-98 [23]
Column chromatographyHexane/EtOAc (100:1)70-85>95 [25]
Flash chromatographyPet. ether/EtOAc (95:5)75-90>98 [24]
SublimationVacuum90-95>99 [23]

Yield optimization strategies focus on reaction parameter optimization including temperature control, solvent selection, and catalyst loading [26]. Metal-free synthetic approaches utilizing diaryliodonium salts in O-arylation reactions have achieved overall yields of 72% over three-step sequences [26]. The formation of stable iodine(III) intermediates during these reactions provides opportunities for reaction monitoring and optimization [26].

Advanced purification techniques employ preparative high-performance liquid chromatography for final product isolation [27]. Flow rates of 3 milliliters per minute with appropriate mobile phase compositions enable efficient separation of closely related structural analogs [27]. This methodology proves particularly valuable for separating regioisomers and achieving the high purity levels required for analytical characterization [27].

Reaction work-up procedures typically involve aqueous extraction with dichloromethane, followed by drying over anhydrous magnesium sulfate and solvent removal under reduced pressure [25]. pH adjustment to neutral conditions (pH 7-8) prior to extraction prevents decomposition of acid-sensitive intermediates [25]. Multiple extractions ensure quantitative recovery of organic products from reaction mixtures [25].

Yield optimization through reaction condition screening has identified critical parameters including base selection, temperature control, and reaction time optimization [26]. The use of cesium carbonate in dimethylformamide at 155°C under microwave irradiation has emerged as a particularly effective protocol, achieving yields of 85% in reaction times of 15 minutes [3]. Immediate purification following reaction completion prevents product degradation and maximizes isolated yields [3].

Thermal Stability Assessment

Benzyl 10H-phenoxazine-10-carboxylate exhibits high thermal stability consistent with aromatic ester compounds. Based on comparative analysis with structurally related compounds, the initial decomposition temperature (T~onset~) is estimated to occur between 280-310°C [1] [2]. The temperature at which 5% weight loss occurs (T~5%~) is predicted to be in the range of 290-320°C, which aligns with other phenoxazine derivatives that demonstrate 5% weight loss temperatures between 314-336°C [2] [3].

Decomposition Mechanism

The thermal decomposition of benzyl 10H-phenoxazine-10-carboxylate follows a multi-stage process characteristic of aromatic ester compounds [1] [4]. The primary decomposition pathway involves the initial cleavage of the benzyl ester group, which typically occurs through a mechanism similar to other benzyl carboxylates. The decomposition proceeds through several distinct stages [5] [6]:

  • Initial Stage (280-320°C): Decarboxylation and loss of the benzyl group as benzyl alcohol or toluene
  • Intermediate Stage (350-450°C): Degradation of the phenoxazine ring system with nitrogen loss
  • Final Stage (450-600°C): Complete carbonization and formation of aromatic residues

The decomposition process is more thermally stable under inert atmosphere conditions compared to oxidizing environments, following the general pattern observed for organic heterocyclic compounds [5] [6]. Under nitrogen atmosphere, the compound exhibits enhanced thermal stability due to the absence of oxidative degradation pathways.

Kinetic Parameters

The activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol, based on analogous phenoxazine derivatives and benzyl ester compounds [1] [7]. The decomposition follows apparent first-order kinetics in the initial stages, transitioning to more complex kinetics as multiple degradation pathways become active at higher temperatures.

Solubility Parameters in Polar and Nonpolar Solvent Systems

Hansen Solubility Parameter Analysis

The solubility behavior of benzyl 10H-phenoxazine-10-carboxylate can be predicted using Hansen Solubility Parameters (HSP), which provide a three-dimensional approach to understanding molecular interactions [8] [9]. The compound exhibits moderate polarity due to the presence of both the polar carboxylate functional group and the aromatic phenoxazine system.

Estimated Hansen Parameters

Based on group contribution methods and comparison with structurally similar compounds, the estimated Hansen solubility parameters for benzyl 10H-phenoxazine-10-carboxylate are:

  • Dispersion parameter (δ~d~): 20.5 ± 1.0 MPa^0.5^
  • Polar parameter (δ~p~): 8.5 ± 1.5 MPa^0.5^
  • Hydrogen bonding parameter (δ~h~): 6.0 ± 1.0 MPa^0.5^
  • Total solubility parameter (δ~t~): 22.8 ± 1.2 MPa^0.5^

Solvent Compatibility

The compound demonstrates preferential solubility in moderately polar to nonpolar organic solvents [10] [11]. Dichloromethane and chloroform provide excellent solvation due to their moderate polarity and good interaction with both the aromatic system and ester functionality [11]. Aromatic solvents such as toluene and benzene offer good solubility due to π-π stacking interactions with the phenoxazine ring system [10].

Polar protic solvents like methanol and ethanol show moderate solubility, limited by hydrogen bonding interactions and the hydrophobic nature of the aromatic system [12] [13]. Water solubility is expected to be very poor (less than 0.1 mg/mL) due to the large hydrophobic aromatic framework and limited hydrogen bonding capacity [10] [14].

Temperature Dependence

Solubility increases monotonically with temperature in all tested solvents, following the typical pattern for organic compounds [12] [13]. The temperature coefficient of solubility is estimated to be 0.02-0.05 mg/mL per degree Celsius in polar organic solvents, based on analogous carboxylate compounds.

Spectroscopic Characterization (Ultraviolet-Visible, Fourier Transform Infrared, Nuclear Magnetic Resonance)

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of benzyl 10H-phenoxazine-10-carboxylate exhibits characteristic features of the phenoxazine chromophore system [15] [16]. The primary absorption maximum occurs at approximately 240-250 nm, corresponding to the π-π* transition within the phenoxazine ring system [15]. A secondary absorption band appears at 310-320 nm, attributed to intramolecular charge transfer (ICT) transitions between the electron-rich nitrogen center and the aromatic framework [17] [15].

The molar extinction coefficients are substantial, ranging from 20,000 to 40,000 M^-1^cm^-1^ for the primary absorption bands, indicating strong electronic transitions characteristic of extended aromatic systems [16]. The absorption spectrum shows minimal solvent dependence, suggesting that the electronic structure remains largely unchanged across different solvent environments.

Fourier Transform Infrared Spectroscopy

The FT-IR spectrum provides definitive identification of functional groups within benzyl 10H-phenoxazine-10-carboxylate [18] [19]. The characteristic carbonyl stretching vibration of the ester group appears at 1730-1750 cm^-1^, consistent with aromatic ester compounds [18] [20]. The aromatic C=C stretching vibrations are observed in the region of 1580-1620 cm^-1^, confirming the presence of the phenoxazine ring system [19] [20].

The C-O stretching vibration of the ester linkage appears at 1200-1300 cm^-1^, while the N-H bending vibration of the phenoxazine moiety is observed at 1450-1550 cm^-1^ [19]. Aromatic C-H stretching vibrations occur at 3000-3100 cm^-1^, and the benzyl C-H stretching appears at 2900-3000 cm^-1^.

Nuclear Magnetic Resonance Spectroscopy

The ^1^H NMR spectrum exhibits distinct resonance patterns characteristic of the molecular structure [21] [22]. The benzyl methylene protons appear as a singlet at 5.2-5.4 ppm, consistent with CH~2~ groups adjacent to aromatic systems and ester functionalities [21]. The aromatic protons of both the phenoxazine and benzyl ring systems resonate in the region of 6.5-7.8 ppm, with complex multipicity patterns reflecting the different electronic environments [22].

The ^13^C NMR spectrum shows the carbonyl carbon of the ester group at 155-165 ppm, characteristic of aromatic ester carbonyls [21] [22]. The aromatic carbon signals appear throughout the range of 110-140 ppm, with distinct patterns for the phenoxazine ring system carbons and the benzyl aromatic carbons. The benzyl methylene carbon appears at approximately 65-70 ppm, typical for CH~2~ groups attached to both aromatic rings and ester functionalities.

Electrochemical Properties and Redox Behavior

Oxidation Characteristics

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

317.10519334 g/mol

Monoisotopic Mass

317.10519334 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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